molecular formula C21H11Cl5N2 B10911121 4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole

4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10911121
M. Wt: 468.6 g/mol
InChI Key: PJESIPJYVRWANE-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of multiple chlorine atoms attached to phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific precursors used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated pyrazoles and phenyl-substituted pyrazoles. Examples include:

  • 3,5-dichloro-1-phenylpyrazole
  • 4-chloro-3,5-diphenylpyrazole

Uniqueness

The uniqueness of 4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms may enhance its stability and resistance to degradation.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C21H11Cl5N2

Molecular Weight

468.6 g/mol

IUPAC Name

4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H11Cl5N2/c22-12-9-10-18(17(25)11-12)28-21(14-6-2-4-8-16(14)24)19(26)20(27-28)13-5-1-3-7-15(13)23/h1-11H

InChI Key

PJESIPJYVRWANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4Cl)Cl)Cl

Origin of Product

United States

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